molecular formula C6H5BrO3 B15330837 3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one

3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one

Katalognummer: B15330837
Molekulargewicht: 205.01 g/mol
InChI-Schlüssel: DBZQQDZDDIJFEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one is a heterocyclic organic compound that features a bromine atom, a hydroxymethyl group, and a pyranone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the bromination of 5-(hydroxymethyl)-2H-pyran-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Zinc and hydrochloric acid at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Bromo-5-(carboxymethyl)-2H-pyran-2-one.

    Reduction: 5-(Hydroxymethyl)-2H-pyran-2-one.

    Substitution: 3-Substituted-5-(hydroxymethyl)-2H-pyran-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-5-hydroxy-2H-pyran-2-one
  • 3-Bromo-5-(methoxymethyl)-2H-pyran-2-one
  • 3-Chloro-5-(hydroxymethyl)-2H-pyran-2-one

Uniqueness

3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C6H5BrO3

Molekulargewicht

205.01 g/mol

IUPAC-Name

3-bromo-5-(hydroxymethyl)pyran-2-one

InChI

InChI=1S/C6H5BrO3/c7-5-1-4(2-8)3-10-6(5)9/h1,3,8H,2H2

InChI-Schlüssel

DBZQQDZDDIJFEF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)OC=C1CO)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.